molecular formula C10H12O3 B1416589 (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol CAS No. 120466-72-0

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Cat. No. B1416589
M. Wt: 180.2 g/mol
InChI Key: QSYTYSANYGEBEZ-SSDOTTSWSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antibacterial and Antifungal Agents

Research highlights the potential of derivatives of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol in acting as antibacterial and antifungal agents. Specifically, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown promising biofilm inhibitory action against strains such as Escherichia coli and Bacillus subtilis, with certain derivatives displaying mild cytotoxicity (Abbasi et al., 2020). Additionally, compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides have been evaluated for their antimicrobial and antifungal activities, with certain compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide exhibiting good antimicrobial potential and low hemolytic activity (Abbasi et al., 2020).

Decomposition Mechanism and Antioxidant Properties

Studies have explored the decomposition mechanisms of cyclic peroxides like 4-alkoxy-1,4-dihydro-2,3-benzodioxin-1-ols, revealing that these substances decompose in aqueous media to form hydroxyl radicals. This process has shown moderate cell-killing activity against strains like Pseudomonas, linking the decomposition to potential antibacterial properties (Matsugo et al., 1991).

Neuroprotective and Cognitive Effects

Compounds such as (1R)-1-benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride (T-588) have been investigated for their neuroprotective and cognitive enhancement properties. Studies have shown that T-588 can protect against toxicity in cultured astrocytes, suggesting potential applications in combating neurological damages caused by toxins (Phuagphong et al., 2004). Furthermore, T-588 has demonstrated protective effects against neuronal injury induced by conditions such as serum deprivation or amyloid-beta protein in cultured cortical neurons (Yamamuro et al., 2003).

Anti-HIV Activity

Derivatives of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol have been explored for their potential in inhibiting HIV-1 attachment, with certain compounds displaying subnanomolar potency in pseudotype infectivity assays and promising pharmacokinetic profiles (Regueiro-Ren et al., 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7,11H,4-5H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYTYSANYGEBEZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)OCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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